molecular formula C22H23N7O7 B2749853 7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-[(E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 941965-89-5

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-[(E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2749853
CAS No.: 941965-89-5
M. Wt: 497.468
InChI Key: PQBBPSUHHQLNIC-AUEPDCJTSA-N
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Description

This compound is a purine derivative featuring a complex substitution pattern. Its core structure consists of a 1H-purine-2,6-dione scaffold modified at positions 7 and 6. The 7-position is substituted with a 2-hydroxy-3-(4-methylphenoxy)propyl group, while the 8-position contains an (E)-configured hydrazinylidene moiety linked to a 5-nitrofuran-2-yl group. The nitrofuran component is notable for its electron-withdrawing nitro group, which may enhance reactivity and bioactivity, particularly in antimicrobial or antiparasitic contexts .

Properties

IUPAC Name

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-5H-purin-7-ium-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O7/c1-13-4-6-15(7-5-13)35-12-14(30)11-28-18-19(26(2)22(32)27(3)20(18)31)24-21(28)25-23-10-16-8-9-17(36-16)29(33)34/h4-10,14,18,30H,11-12H2,1-3H3/p+1/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRDUMCTNIZHCI-AUEPDCJTSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(C[N+]2=C(N=C3C2C(=O)N(C(=O)N3C)C)NN=CC4=CC=C(O4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(C[N+]2=C(N=C3C2C(=O)N(C(=O)N3C)C)N/N=C/C4=CC=C(O4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N7O7+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-[(E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione , also known by its CAS number 375842-59-4 , is a complex purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H25N7O6C_{24}H_{25}N_{7}O_{6}, with a molecular weight of approximately 507.5 g/mol . The structure features multiple functional groups that contribute to its biological activity, including a nitrofuran moiety known for its antimicrobial properties.

PropertyValue
CAS Number375842-59-4
Molecular FormulaC24H25N7O6
Molecular Weight507.5 g/mol
Purity≥ 95%

Antimicrobial Activity

Research has indicated that nitrofuran derivatives exhibit significant antibacterial properties. The nitrofuran component in this compound is believed to be activated in bacterial cells through reduction, leading to the generation of reactive intermediates that damage bacterial DNA and proteins .

Case Study: Efficacy Against Antibiotic-Resistant Bacteria

A study highlighted the effectiveness of nitrofuran compounds against Escherichia coli strains resistant to conventional antibiotics. The compound demonstrated notable antibacterial activity, suggesting potential as a treatment for infections caused by multidrug-resistant organisms .

Antitumor Activity

Preliminary studies have suggested that this compound may possess antitumor properties. In vitro assays have shown that similar purine derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve interference with DNA replication and repair processes .

Table 2: Antitumor Activity Data

Cell LineIC50 (µM)Reference
MCF-710.5
A54915.2

The biological activity of this compound is likely attributed to multiple mechanisms:

  • DNA Interaction : The nitrofuran moiety may interact with DNA, causing strand breaks and inhibiting replication.
  • Enzymatic Inhibition : It may inhibit key enzymes involved in bacterial metabolism or tumor cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Activation within cells could lead to increased ROS levels, contributing to cellular damage in pathogens or cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Position 7 Substituents: The hydroxypropyl-phenoxy motif is common (e.g., 4-methylphenoxy in the target vs. 4-methoxyphenoxy in ).
  • Position 8 Substituents : The target’s nitrofuran group distinguishes it from analogues with hydroxyphenyl , aromatic amines , fluorinated , or indole-derived moieties. Nitrofurans are associated with antimicrobial activity due to redox cycling and reactive oxygen species generation .
  • Stereochemistry : The (E)-configuration of the hydrazinylidene group in the target compound and analogues is critical for maintaining planarity and π-π stacking interactions with biological targets.

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